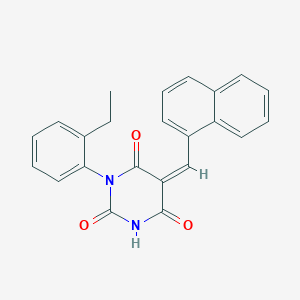

![molecular formula C20H15ClO5S B5131439 benzyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5131439.png)

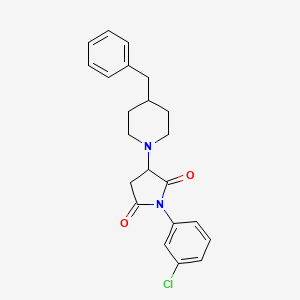

benzyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 4-{[(4-chlorophenyl)sulfonyl]oxy}benzoate belongs to a class of organic compounds known for their diverse chemical reactivity and potential applications in various fields of chemistry. The compound features a benzoyl group attached to a benzyl moiety, further modified with a (4-chlorophenyl)sulfonyl group, which suggests its significance in synthetic chemistry due to the presence of functional groups amenable to various chemical transformations.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic substrates. For example, sulfonylation reactions and the introduction of chlorophenyl groups are common steps. These processes often require specific reagents and conditions to achieve the desired functionalization. The use of oxidative systems, such as H2O2 in trifluoroacetic acid (TFA), is noted for the oxidation of benzo[b]thiophene derivatives, leading to sulfoxides that undergo nucleophilic addition under controlled conditions (Pouzet et al., 1998).

Molecular Structure Analysis

X-ray crystallography provides insights into the molecular structure of similar compounds, revealing nearly planar segments and the orientation of sulfonyl groups relative to other parts of the molecule. For instance, the structure of a compound with a benzopyranone group and a chlorophenyl ring shows specific inclinations and planar segments, highlighting the importance of molecular geometry in determining its chemical reactivity and physical properties (Krishnaiah et al., 1995).

Chemical Reactions and Properties

Compounds with sulfonyl and chlorophenyl groups participate in a variety of chemical reactions. The presence of these groups can significantly influence the electronic properties of molecules, as observed in oxidized benzo[d]thiophenes, which exhibit red-shifted absorption spectra and altered electron acceptor properties (Pappenfus et al., 2014). Additionally, the aerobic oxidative desulfurization of benzothiophenes using specific catalysts highlights the chemical reactivity of sulfur-containing compounds under mild conditions (Lu et al., 2010).

Propiedades

IUPAC Name |

benzyl 4-(4-chlorophenyl)sulfonyloxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClO5S/c21-17-8-12-19(13-9-17)27(23,24)26-18-10-6-16(7-11-18)20(22)25-14-15-4-2-1-3-5-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECURNUNDQDSID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-[(4-chlorobenzenesulfonyl)oxy]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

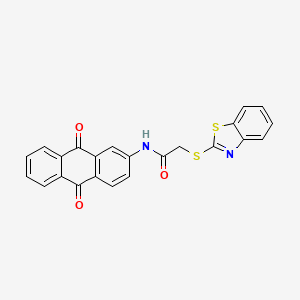

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide](/img/structure/B5131371.png)

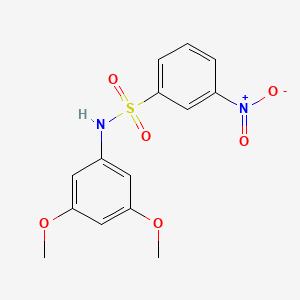

![6-chloro-3-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}-4H-chromen-4-one](/img/structure/B5131396.png)

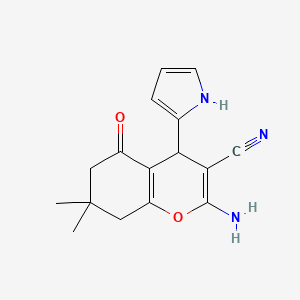

![2,4-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5131399.png)

![2-phenoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5131451.png)

![5-(3-fluoro-4-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5131456.png)

![5-ethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5131459.png)